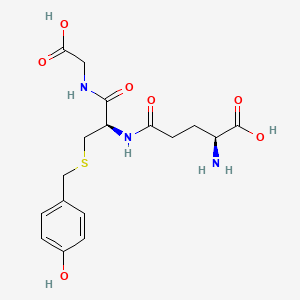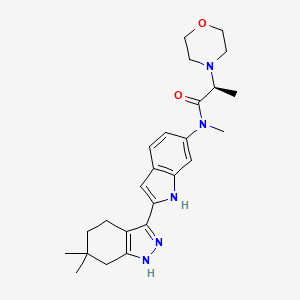
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
概要
説明
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is an organic compound that belongs to the class of acridines Acridines are heterocyclic compounds containing a three-ring system with nitrogen at the central position This specific compound is characterized by the presence of a bromophenyl group at the 10th position and two methyl groups at the 9th position of the acridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9-dimethyl-9,10-dihydroacridine.
Bromination: The bromination of 9,9-dimethyl-9,10-dihydroacridine is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 10th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position of the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acridine ring can undergo oxidation to form acridone derivatives or reduction to form dihydroacridine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted acridine derivatives depending on the nucleophile used.
Oxidation Products: Acridone derivatives.
Reduction Products: Dihydroacridine derivatives.
科学的研究の応用
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Biological Research: It is used as a fluorescent probe for studying biological processes and as a precursor for the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine involves:
DNA Intercalation: The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase Inhibition: The compound inhibits topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Fluorescence: The compound exhibits strong fluorescence, making it useful as a probe in biological imaging and diagnostics.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in cancer research.
9-Aminoacridine: Another acridine derivative with applications in microbiology and as a DNA intercalator.
4-Bromoacridine: Similar in structure but lacks the dimethyl groups at the 9th position.
Uniqueness
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is unique due to the presence of both the bromophenyl group and the dimethyl groups, which enhance its chemical reactivity and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a versatile intermediate in organic synthesis.
特性
IUPAC Name |
10-(4-bromophenyl)-9,9-dimethylacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN/c1-21(2)17-7-3-5-9-19(17)23(16-13-11-15(22)12-14-16)20-10-6-4-8-18(20)21/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFRPCRADQOKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3027501.png)


![6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B3027504.png)


![Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate](/img/structure/B3027510.png)

![tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B3027513.png)


![tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B3027518.png)

